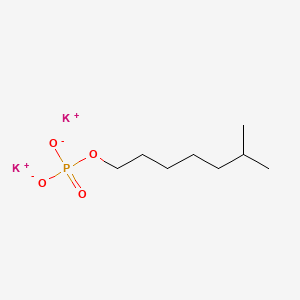

Dipotassium isooctyl phosphate

Description

Dipotassium isooctyl phosphate is an organophosphate compound with the molecular formula C₈H₁₇K₂O₄P (calculated average mass: ~286.39 g/mol). It is the dipotassium salt of a monoisooctyl ester of phosphoric acid, where one hydroxyl group of the phosphoric acid is replaced by an isooctyl (branched C₈) alkyl chain, and the remaining two acidic hydrogens are neutralized by potassium ions . Structurally, it is represented as K₂[O-PO(O⁻)(O-C₈H₁₇)], combining hydrophobic isooctyl groups with hydrophilic phosphate and potassium moieties.

Properties

CAS No. |

27708-63-0 |

|---|---|

Molecular Formula |

C8H17K2O4P |

Molecular Weight |

286.39 g/mol |

IUPAC Name |

dipotassium;6-methylheptyl phosphate |

InChI |

InChI=1S/C8H19O4P.2K/c1-8(2)6-4-3-5-7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |

InChI Key |

MOJYYOPFOKMPCJ-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCOP(=O)([O-])[O-].[K+].[K+] |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium isooctyl phosphate can be synthesized through the esterification of isooctyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.

Esterification: Isooctyl alcohol reacts with phosphoric acid to form isooctyl phosphate. [ \text{C8H17OH} + \text{H3PO4} \rightarrow \text{C8H17OPO3H2} + \text{H2O} ]

Neutralization: The isooctyl phosphate is then neutralized with potassium hydroxide to form this compound. [ \text{C8H17OPO3H2} + 2\text{KOH} \rightarrow \text{C8H17O4PK2} + 2\text{H2O} ]

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and neutralization processes. The reaction is carried out in reactors equipped with temperature and pH control systems. The product is then purified through filtration and drying processes to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dipotassium isooctyl phosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, breaking down into isooctyl alcohol and phosphoric acid.

Oxidation: It can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

Substitution: The phosphate group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Hydrolysis: Isooctyl alcohol and phosphoric acid.

Oxidation: Oxidized derivatives of isooctyl phosphate.

Substitution: Substituted phosphate esters.

Scientific Research Applications

Dipotassium isooctyl phosphate has several scientific research applications:

Chemistry: Used as a surfactant in chemical reactions to enhance the solubility of reactants and products.

Biology: Employed in the formulation of biological buffers and media.

Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.

Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a dispersant in paints and coatings.

Mechanism of Action

The mechanism of action of dipotassium isooctyl phosphate involves its ability to reduce surface tension and stabilize emulsions. It interacts with molecular targets such as lipid membranes, enhancing the solubility and dispersion of hydrophobic compounds. The phosphate group can also participate in biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Dipotassium isooctyl phosphate (DKP) is a phosphate ester that has garnered attention due to its diverse biological activities and applications in various fields, including agriculture, food science, and medicine. This article provides a comprehensive overview of the biological activity of DKP, supported by research findings, case studies, and data tables.

This compound is characterized by its chemical formula K2C8H17O4P. It is a water-soluble compound that functions primarily as a surfactant and emulsifier. Its structure allows it to interact with both hydrophilic and hydrophobic substances, making it valuable in various formulations.

The biological activity of DKP can be attributed to its role as a phosphate donor and its ability to modify membrane properties. Phosphate ions are crucial for numerous biochemical processes, including energy metabolism, signal transduction, and cellular communication. DKP's ability to alter membrane fluidity enhances the permeability of cells to various substances, facilitating nutrient uptake and waste removal.

1. Agricultural Use

DKP has been studied for its effects on plant growth and development. Research indicates that it serves as an effective phosphorus source, which is vital for plant metabolism. A study demonstrated that DKP supplementation improved the growth parameters of Triticum aestivum (wheat) and Solanum lycopersicum (tomato) under stress conditions induced by zinc oxide nanoparticles (ZnONPs). The application of DKP led to significant improvements in plant height, root length, and biomass compared to control groups .

| Treatment | Plant Type | Growth Improvement (%) |

|---|---|---|

| Control | Triticum aestivum | - |

| ZnONPs | Triticum aestivum | -28 |

| DKP | Triticum aestivum | +12 |

| ZnONPs + DKP | Triticum aestivum | +7 |

2. Food Science

In food applications, DKP acts as a stabilizer and emulsifier in dairy products. A study found that the addition of DKP significantly affected the solubility of proteins in milk beverages, enhancing the release of calcium (Ca) and phosphorus (P) from casein micelles. This property is beneficial for improving nutritional profiles in dairy formulations .

| Parameter | Without DKP | With 0.15% DKP |

|---|---|---|

| Soluble Protein (g/L) | 5 | 7 |

| Calcium Concentration (mg/L) | 100 | 150 |

| Phosphorus Concentration (mg/L) | 80 | 120 |

3. Medical Applications

DKP's role in medical applications primarily relates to its ability to regulate calcium levels in the body. It has been utilized in intravenous fluids for patients who cannot consume food orally, helping manage electrolyte balance effectively . Additionally, its buffering capacity aids in maintaining acid-base equilibrium during metabolic processes.

Toxicological Studies

Toxicological assessments indicate that DKP exhibits low toxicity levels at typical exposure doses. In subchronic toxicity studies, no significant adverse effects were observed at doses up to 200 mg/kg/day . However, higher concentrations may lead to gastrointestinal disturbances due to its laxative effects when ingested in large amounts.

Case Study 1: Plant Growth Enhancement

A controlled experiment evaluated the impact of varying concentrations of DKP on S. lycopersicum. Results showed that plants treated with 4 mM DKP exhibited enhanced growth metrics compared to untreated controls.

Case Study 2: Protein Stability

In dairy formulations, the stability of proteins under heat treatment was assessed with varying concentrations of DKP. The study concluded that DKP not only stabilized proteins but also improved their nutritional availability post-processing .

Q & A

Q. What synthetic routes are recommended for producing high-purity dipotassium isooctyl phosphate?

this compound can be synthesized via neutralization reactions between isooctyl phosphate and potassium hydroxide. Key steps include:

- Stoichiometric control : Maintain a 2:1 molar ratio of KOH to isooctyl phosphate to ensure complete neutralization to the dipotassium salt .

- Purification : Use recrystallization from aqueous ethanol or vacuum drying to remove residual solvents and unreacted precursors. Monitor purity via assays (e.g., JECFA standards for phosphate content ≥98%) .

- Validation : Confirm structure via FT-IR (P-O-C stretch at ~1050 cm⁻¹) and NMR (characteristic isooctyl proton signals) .

Q. Which analytical techniques are optimal for characterizing this compound in solution-phase studies?

- Phosphate quantification : Use UV-Vis spectrophotometry with the molybdenum blue method (λ = 880 nm) .

- Ion chromatography : Detect potassium (retention time ~4.2 min) and phosphate ions (retention time ~6.5 min) using a Dionex IonPac column .

- pH titration : Verify buffering capacity in aqueous systems (expected pH range: 8.7–9.4 for 0.2 mol/L solutions) .

Advanced Research Questions

Q. How can conflicting stability data for this compound under varying pH conditions be resolved?

Discrepancies in stability studies often arise from:

- Methodological variability : Standardize buffer preparation (e.g., use dipotassium phosphate/potassium dihydrogen phosphate buffers at pH 7.0 ± 0.2) .

- Temperature control : Conduct accelerated degradation studies at 40°C/75% RH to simulate long-term stability .

- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate degradation pathways (e.g., hydrolysis of P-O-C bonds in acidic conditions) .

Q. What experimental designs are effective for studying interactions between this compound and lipid bilayers?

- Langmuir monolayer assays : Measure changes in surface pressure (Δπ) during lipid-phosphate interactions to assess membrane penetration .

- Fluorescence anisotropy : Use DPH probes to quantify changes in bilayer rigidity induced by phosphate insertion .

- Molecular dynamics (MD) simulations : Model phosphate-lipid interactions at varying ionic strengths (e.g., 0.1–0.5 M KCl) to predict thermodynamic stability .

Methodological Considerations

Q. How to design a PICOT framework for studying this compound’s role in nanoparticle stabilization?

- Population (P) : Colloidal nanoparticles (e.g., AuNPs, 20 nm diameter).

- Intervention (I) : Stabilization with this compound (0.1–1.0 wt%).

- Comparison (C) : Unstabilized nanoparticles or those stabilized with sodium dodecyl sulfate.

- Outcome (O) : Zeta potential (≥|±30 mV|) and aggregation kinetics (DLS monitoring over 72 hours).

- Time (T) : 7-day stability assessment .

Q. What protocols mitigate batch-to-batch variability in this compound synthesis?

- Raw material standardization : Source isooctyl phosphate with ≤0.5% free fatty acid content .

- In-line monitoring : Use PAT tools (e.g., Raman spectroscopy) to track reaction progress in real-time .

- Quality control : Implement ICP-MS for trace metal analysis (e.g., Zn²⁺ < 1 ppm) to ensure reproducibility .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility limits of this compound in polar solvents?

- Controlled solubility assays : Perform gravimetric analysis in ethanol/water mixtures (10–90% v/v) at 25°C .

- Thermodynamic modeling : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

- Critical review : Cross-reference data with structurally analogous compounds (e.g., dipotassium hydrogen phosphate solubility: 167 g/100 mL H₂O at 20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.